molecular formula C11H15ClN4O2 B14910252 4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine

4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine

Cat. No.: B14910252
M. Wt: 270.71 g/mol
InChI Key: IMWJXDGNINHYMK-UHFFFAOYSA-N
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Description

4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a 1,4-dioxa-8-azaspiro[4.5]decane moiety at position 4. The spirocyclic component introduces conformational rigidity, which can enhance binding specificity in biological systems . This compound is of pharmaceutical interest due to its structural similarity to pharmacophores used in kinase inhibitors and epigenetic modulators. Synonymous identifiers include LS-62172 and AC1L1I9C, with supplier records indicating its application in medicinal chemistry research .

Synthetic routes often involve cross-coupling reactions, as seen in analogous chloropyrimidine systems, where electrochemical arylation or nucleophilic substitution is employed to introduce aryl or heterocyclic groups .

Properties

Molecular Formula

C11H15ClN4O2

Molecular Weight

270.71 g/mol

IUPAC Name

4-chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H15ClN4O2/c12-8-7-9(15-10(13)14-8)16-3-1-11(2-4-16)17-5-6-18-11/h7H,1-6H2,(H2,13,14,15)

InChI Key

IMWJXDGNINHYMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=NC(=N3)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chloropyrimidine with 1,4-dioxa-8-azaspiro[4.5]decane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, while oxidation can lead to the formation of pyrimidine N-oxides .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Spirocyclic Systems

The 1,4-dioxa-8-azaspiro[4.5]decane group is a critical feature. Modifications to this moiety have been explored to optimize pharmacological properties:

  • Isosteric Replacements : Replacing the spiroamine with its isomer (e.g., 1,3-dioxa variants) or bioisosteres (e.g., piperazine derivatives) alters molecular planarity and hydrogen-bonding capacity. For instance, compound M41 analogs with spiroamine isomers showed reduced activity in epigenetic target assays, highlighting the importance of the original spiro configuration .
  • Homologs : Lower homologs (smaller spiro rings) decrease steric bulk, while upper homologs (larger rings) may enhance lipophilicity. These changes impact binding to targets like EZH2/HDACs .
Table 1: Structural Variations in Spirocyclic Analogs
Compound Spirocyclic Modification Key Functional Impact Source
Target Compound 1,4-dioxa-8-azaspiro[4.5]decane Rigidity, metabolic stability
Imp. I(EP) (MM0464.14) Piperazine-linked spirodecane Altered solubility
Compound 10b (M41 analog) Isomeric spiroamine Reduced target affinity
(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Methyl and oxa substitutions Enhanced stereochemical diversity

Reactivity and Functional Group Comparisons

The chlorine atom at position 4 and the amine at position 2 make the compound reactive toward cross-coupling reactions. Comparisons with similar chloropyrimidines reveal:

  • Electrochemical Arylation: Unlike 4-amino-6-chloropyrimidines, which undergo efficient coupling with aryl halides , the presence of the bulky spiro group in the target compound may hinder such reactions, necessitating optimized catalysts or conditions.
  • Nucleophilic Displacement : The chlorine substituent can be displaced by nucleophiles (e.g., amines, alkoxides), similar to 5-chloropyrimidin-2-yl derivatives used in impurity synthesis .

Pharmacological and Physicochemical Properties

  • Solubility: The 1,4-dioxa ring enhances hydrophilicity compared to non-oxygenated spiro analogs (e.g., 8-azaspiro[4.5]decane derivatives) .
  • Biological Activity: In epigenetic modulator studies, spiroamine-containing compounds exhibit superior target engagement compared to open-chain analogs (e.g., 4-phenylquinoline derivatives), likely due to preorganized binding conformations .
Table 2: Key Property Comparisons
Compound Chlorine Position Spirocyclic Group LogP (Predicted) Biological Activity
Target Compound 4 1,4-dioxa-8-azaspiro[4.5]decane 1.8 EZH2/HDAC inhibition
4-Amino-6-chloropyrimidine 6 None 0.5 Cross-coupling substrate
Imp. J(EP) Oxalate N/A 7,9-diketone spirodecane 2.3 Pharmaceutical impurity

Biological Activity

4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine is a novel compound that has garnered attention for its potential biological activities, particularly as a ligand for sigma receptors and its implications in pharmacological applications. This article reviews the biological activity of this compound through a synthesis of available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C17H24ClN5O4
  • Molecular Weight : 395.85 g/mol

The structure includes a pyrimidine ring substituted with a chloro group and a spirocyclic amine moiety, which is critical for its biological interactions.

Sigma Receptor Affinity

Research indicates that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, including this compound, exhibit significant affinity for sigma receptors. Sigma receptors are implicated in various neuropsychiatric disorders and are considered potential targets for drug development.

  • Binding Affinity :
    • The compound has shown high affinity for σ1 receptors with an inhibition constant (K(i)) in the low nanomolar range, indicating potent interaction with these targets .
  • Selectivity :
    • The selectivity profile demonstrates that it has a marked preference for σ1 over σ2 receptors, which is crucial for minimizing side effects associated with non-selective sigma receptor ligands .

In Vitro Studies

In vitro studies have provided insights into the mechanism of action and biological relevance of this compound:

  • Cellular Assays :
    • The compound was evaluated in cellular models to assess its impact on cell viability and proliferation. Results indicated that it may exert cytotoxic effects at higher concentrations while promoting cell survival at lower doses .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may possess neuroprotective properties, potentially through modulation of sigma receptor pathways involved in neurodegeneration .

Table 1: Biological Activity Summary

Activity TypeObservations
Sigma Receptor BindingHigh affinity (K(i) ~ 5.4 nM)
Selectivityσ1 > σ2 (30-fold selectivity)
CytotoxicityDose-dependent effects observed
NeuroprotectionPotential protective effects against neurodegeneration

Case Study 1: Neuroprotection in Cellular Models

A study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results demonstrated that treatment with the compound significantly reduced apoptosis markers compared to untreated controls.

Case Study 2: Pharmacological Implications

Another case study explored the pharmacological implications of this compound in animal models of depression and anxiety. The findings suggested that administration led to significant behavioral improvements, correlating with sigma receptor activation.

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